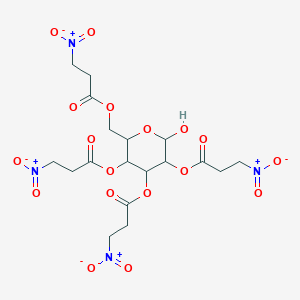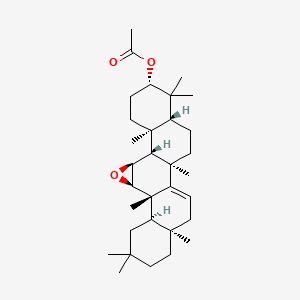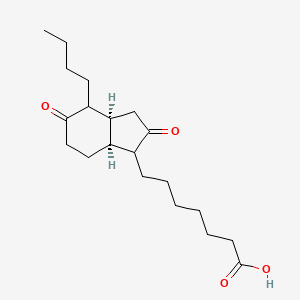
5-Fluoropentyl-3-pyridinoylindole (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropentyl-3-pyridinoylindole is a synthetic cannabinoid (CB) which shares the aminopentylindole structure of potent CBs like JWH 018. This compound has a novel pyridinoyl group replacing the more common naphthoyl group found in WIN 55,212-2 and related JWH compounds. It also contains an alkyl-terminal fluoro group, which commonly enhances binding to both the central CB1 and peripheral CB2 receptor. The physiological and toxicological properties of this compound are not known, although it has been detected in herbal mixtures. This product is intended for forensic and research applications.
Scientific Research Applications
Metabolism and Identification in Human Hepatocytes
- Metabolic Pathways : 5-Fluoropentyl-3-pyridinoylindole undergoes extensive metabolism, primarily through ester hydrolysis, yielding a variety of pentylindole-3-carboxylic acid metabolites. Oxidative pathways, possibly with glucuronidation, are also significant (Wohlfarth et al., 2014).
Chemical Synthesis and Characterization
- Synthesis Methods : The chemical synthesis of compounds related to 5-Fluoropentyl-3-pyridinoylindole involves reactions such as liquid coupling, with various analytical methods like NMR and mass spectrometry used for structural characterization (Xiong Jing, 2010).
Conformational Analysis
- Molecular Conformations : Investigations into the conformations of 3-pyridinoyl indoles, as intermediates of 5-fluoropentyl-3-pyridinoyl indole, revealed that these compounds exist in s-trans conformers, with varying degrees of planarity or twist depending on the substitution pattern (Takahashi et al., 2019).
Electrochemical Applications
- Electrochemical Charge Storage : Fluorine-substituted polyindoles, including compounds related to 5-fluoropentyl-3-pyridinoylindole, demonstrate promising electrochemical properties for use as charge storage materials, exhibiting high specific capacitance and stability (Wang et al., 2019).
Pharmacological Research
- Differential Effects of Fluorinated Analogs : Studies comparing fluorinated analogs of synthetic cannabinoids, including 5-fluoropentyl-3-pyridinoylindole derivatives, show that these compounds can produce distinct metabolic profiles compared to their non-fluorinated counterparts. These findings have implications for pharmacokinetics and drug testing (Wohlfarth et al., 2015).
properties
Product Name |
5-Fluoropentyl-3-pyridinoylindole (hydrochloride) |
|---|---|
Molecular Formula |
C19H19FN2O · HCl |
Molecular Weight |
346.8 |
InChI |
InChI=1S/C19H19FN2O.ClH/c20-10-4-1-5-12-22-14-17(16-8-2-3-9-18(16)22)19(23)15-7-6-11-21-13-15;/h2-3,6-9,11,13-14H,1,4-5,10,12H2;1H |
InChI Key |
SFXRCSSPYNUKND-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CN=C1)C2=CN(CCCCCF)C3=C2C=CC=C3.Cl |
synonyms |
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyridin-3-yl)methanone, monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



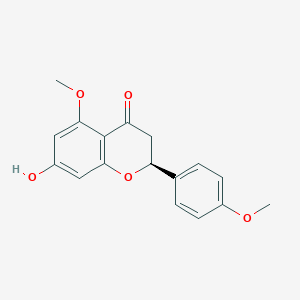
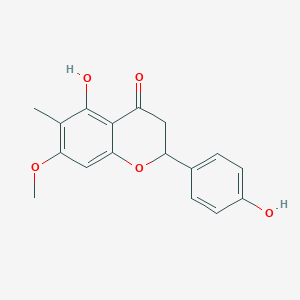
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
